molecular formula C9H9NO4 B14373956 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one CAS No. 91274-66-7

1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one

Cat. No.: B14373956
CAS No.: 91274-66-7
M. Wt: 195.17 g/mol
InChI Key: UWSPKAWSURDVPC-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one is an organic compound with the molecular formula C9H9NO4. This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the nitration of 3-(hydroxymethyl)acetophenone using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:

    1-(3-Nitrophenyl)ethan-1-ol: This compound has a hydroxyl group instead of a hydroxymethyl group, which affects its reactivity and applications.

    2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one:

    3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol: This compound contains a pyrazole ring, which introduces different chemical and biological properties.

Properties

CAS No.

91274-66-7

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-[3-(hydroxymethyl)-2-nitrophenyl]ethanone

InChI

InChI=1S/C9H9NO4/c1-6(12)8-4-2-3-7(5-11)9(8)10(13)14/h2-4,11H,5H2,1H3

InChI Key

UWSPKAWSURDVPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1[N+](=O)[O-])CO

Origin of Product

United States

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